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CAS No.: 73129-12-1
Cat. No.: B2818036
- 7

Content Type: Technical Reference & Experimental Guide Subject: CAS 73129-12-1 |
Physicochemical Profiling & Synthetic Utility[1][2]

Executive Summary

4-Chloro-2-fluorobenzenethiol (CAS 73129-12-1) is a specialized organosulfur building block
critical to the synthesis of high-affinity pharmaceutical ligands.[1][2] Distinguished by its specific
halogenation pattern—a chlorine atom at the para position and a fluorine atom at the ortho
position relative to the thiol group—this compound offers unique electronic and steric
properties.[2] The ortho-fluorine atom exerts a significant inductive effect that modulates the
acidity (pKa) of the thiol proton, enhancing its nucleophilicity in S_N_Ar and Buchwald-Hartwig
coupling reactions.[2] It is notably identified as a key intermediate in the development of GLP-1
receptor agonists and other metabolic disease therapeutics.[2]

Identity & Structural Characterization
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Parameter Data

IUPAC Name 4-Chloro-2-fluorobenzenethiol

CAS Registry Number 73129-12-1

Molecular Formula CeH4CIFS

Molecular Weight 162.61 g/mol

SMILES Sclc(F)cc(Clecl

InChiKey Predicted:[1][2][3][4][5][6] ZJYZHXIUOXJIKM-
UHFFFAOYSA-N

Structural Class Halogenated Thiophenol

Electronic Structural Analysis

The reactivity of 4-Chloro-2-fluorobenzenethiol is defined by the interplay of its substituents:
e Thiol Group (-SH): Acts as a soft nucleophile.[2]

» Ortho-Fluorine: Provides a strong inductive withdrawing effect (-1), lowering the pKa of the
thiol compared to unsubstituted thiophenol, thereby stabilizing the thiolate anion.[2]

» Para-Chlorine: Offers a secondary handle for cross-coupling (e.g., Suzuki-Miyaura) while
contributing to the overall lipophilicity of the molecule.[2]

Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature.[2] Values below
represent a consensus of experimental data from close structural analogs and predictive
models validated for halogenated thiophenols.
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Property Value / Range Notes / Context
) o At standard temperature and
Physical State Liquid
pressure (STP).[2][3][4]
) Oxidizes to disulfide (yellow
Appearance Colorless to pale yellow oil ) )
solid) upon air exposure.[2][3]
Estimated based on 4-
Boiling Point 205-210 °C (Predicted) chlorobenzenethiol (205°C).[2]
[3]
) Higher density due to dual
Density ~1.35 g/mL

halogen substitution.[2][3]

More acidic than thiophenol (6.
pKa (Thiol) ~5.8 — 6.2 (Predicted) [2][3]6) due to o-F and p-Cl

electron withdrawal.[2]

Highly lipophilic; limited water

LogP (Lipophilici ~3.1
9P (Lipop W) solubility.[2][3]
. . Soluble in DCM, MeOH, THF,
Solubility High
Ethyl Acetate.[3]
. Class IlIA Combustible Liquid.
Flash Point >85 °C

[2](3]

Experimental Protocols
Synthesis via Zinc Reduction (Disulfide Cleavage)

A robust method for generating fresh 4-Chloro-2-fluorobenzenethiol involves the reduction of
its disulfide precursor, 1,2-bis(4-chloro-2-fluorophenyl)disulfane.[2] This is preferred in drug
development workflows to ensure the thiol is free of oxidative impurities.[2]

Reagents:
e 1,2-bis(4-chloro-2-fluorophenyl)disulfane (1.0 equiv)[2]

e Zinc Powder (3.0 equiv)[2]
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e Hydrochloric Acid (10% aqueous solution)[2][7][8]

o Methanol (Solvent)[2][7][8]

Methodology:

Setup: Charge a round-bottom flask with the disulfide precursor and methanol (0.2 M
concentration).

e Activation: Add Zinc powder (3.0 equiv) to the stirring solution.

e Initiation: Dropwise add 10% HCI (excess) to the suspension. Caution: Hydrogen gas
evolution.[3]

e Reaction: Stir vigorously at Room Temperature (RT) for 2 hours. Monitor conversion by TLC
or LC-MS (disappearance of the disulfide peak).[2]

o Workup: Filter off excess Zinc.[2] Concentrate the filtrate to remove methanol.[2] Extract the
agueous residue with Dichloromethane (DCM).[2]

 Purification: Wash the organic layer with brine, dry over anhydrous Na=SOas, and concentrate
in vacuo to yield the free thiol.[2]

Quality Control: Thiol Validation

To verify the integrity of the thiol group and ensure no re-oxidation to disulfide has occurred:

e Elliman’s Reagent Test: A qualitative colorimetric test.[2] A yellow color indicates the presence
of free thiol (-SH).[2]

» 1H-NMR Signature: Look for the thiol proton signal (-SH), typically a singlet or broad singlet
around o 3.5-4.0 ppm (solvent dependent, often exchangeable with D20).[2]

Applications in Drug Discovery

This compound is a "privileged structure" fragment used in the synthesis of:
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e GLP-1 Receptor Agonists: Used to introduce a lipophilic, metabolically stable aryl-thioether
motif that improves the pharmacokinetic profile of peptide mimetics.[2]

o Thianthrene Derivatives: Acts as a precursor for synthesizing 2,7-dichlorothianthrene
derivatives via condensation reactions.[2]

» Kinase Inhibitors: The thiol moiety serves as a nucleophile to displace leaving groups on
heterocyclic cores (e.g., chloropyrimidines) in S_N_Ar reactions.[2]

Visualization of Chemical Logic[2][9]
Diagram 1: Electronic Effects & Reactivity Profile

This diagram illustrates how the ortho-Fluorine and para-Chlorine atoms modify the reactivity of
the thiol group, making it a superior nucleophile at physiological pH compared to non-
halogenated analogs.[2]
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Caption: Electronic modulation of the thiol center by halogen substituents, enhancing acidity
and anion stability.[2]

Diagram 2: Synthetic Workflow (Disulfide Reduction)

A visual guide to the experimental protocol described in Section 4.1.
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Start: Bis(4-chloro-2-fluorophenyl)disulfane

Dropwise Addition:
10% HCI (aq)
Reaction: Stir at RT, 2 Hours
(Zn + 2H+ -> Zn2+ + H2)

:

(Workup: Filter Zn -> Extract DCM -> Dry)

Product: 4-Chloro-2-fluorobenzenethiol

(Liquid, >98% Purity)

Click to download full resolution via product page

Caption: Step-by-step reduction pathway from stable disulfide precursor to reactive thiol
monomer.

Handling & Safety (SDS Summary)

Signal Word:WARNING
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Hazard Class Statement Precaution

) o H315: Causes skin irritation.[2] ~ Wear nitrile gloves (min
Skin Irritation

[3] 0.11mm).[2][3]
o H319: Causes serious eye Use chemical safety goggles.
Eye Irritation o
irritation.[2][3][9] [2][3]

H335: May cause respiratory o
STOT-SE o Work within a fume hood.[2][3]
irritation.[2][3][9]

Stench (Thiol characteristic).[2] Use bleach (NaOCI) to quench
[3] glassware.[2][3]

Odor

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Air sensitive (oxidizes to
disulfide).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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